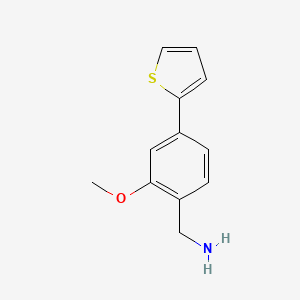
2-Methoxy-4-thiophen-2-yl-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-thiophen-2-yl-benzylamine is an organic compound with the molecular formula C12H13NOS. This compound features a benzylamine core substituted with a methoxy group at the 2-position and a thiophene ring at the 4-position. The presence of both the methoxy and thiophene groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-thiophen-2-yl-benzylamine typically involves the following steps:
Formation of the Benzylamine Core: The benzylamine core can be synthesized through the reduction of a corresponding nitro compound or via reductive amination of benzaldehyde derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions, often using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Thiophene Ring: The thiophene ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient reactions and easy purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-thiophen-2-yl-benzylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-thiophen-2-yl-benzylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-thiophen-2-yl-benzylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-thiophen-2-yl-benzaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-Methoxy-2-thiophen-2-yl-benzylamine: Similar structure but with the methoxy group at a different position.
2-Methoxy-4-thiophen-2-yl-phenol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
2-Methoxy-4-thiophen-2-yl-benzylamine is unique due to the specific positioning of the methoxy and thiophene groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13NOS |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
(2-methoxy-4-thiophen-2-ylphenyl)methanamine |
InChI |
InChI=1S/C12H13NOS/c1-14-11-7-9(4-5-10(11)8-13)12-3-2-6-15-12/h2-7H,8,13H2,1H3 |
Clave InChI |
MMEUXIBMVBVXNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


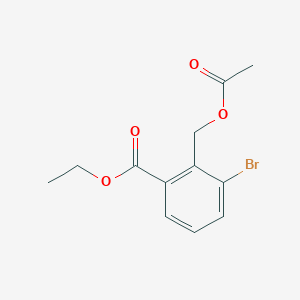
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
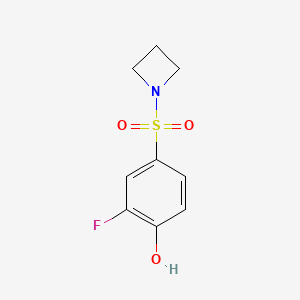
![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
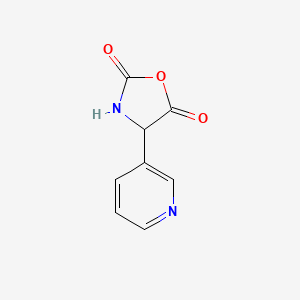
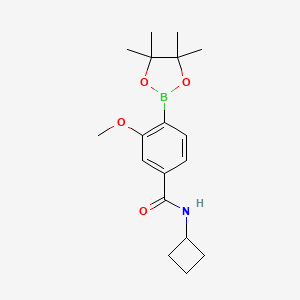
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
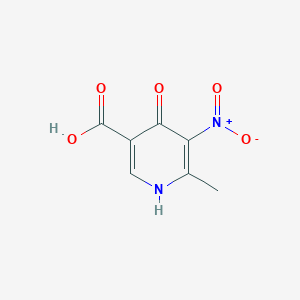
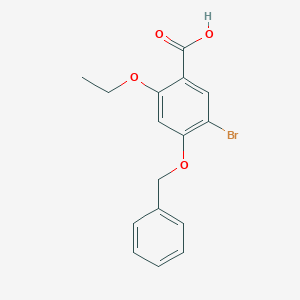
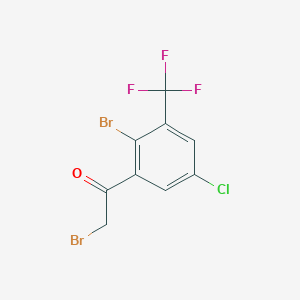
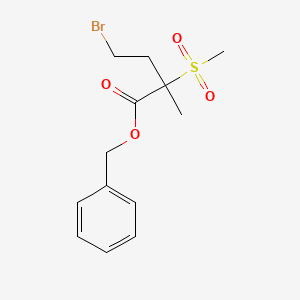
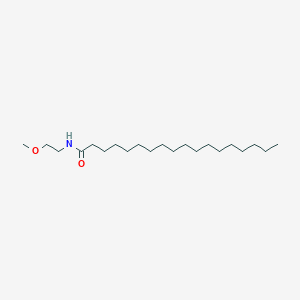
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
